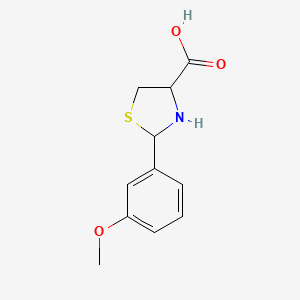

2-(3-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-15-8-4-2-3-7(5-8)10-12-9(6-16-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVACMXQCMBZPME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2NC(CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3-methoxybenzaldehyde with cysteine or its derivatives. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include mild heating and the use of an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines with different substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazolidine derivatives.

Substitution: Substituted thiazolidines and aromatic derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules and materials. Its ability to undergo various reactions (oxidation, reduction, substitution) makes it versatile in chemical synthesis.

Biology

- Antimicrobial Properties : Research indicates that 2-(3-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid exhibits antimicrobial activity against various pathogens. Its mechanism may involve disruption of microbial cell membranes.

- Antioxidant Activity : The compound has shown potential in modulating oxidative stress by inhibiting specific enzymes involved in oxidative pathways.

Medicine

- Therapeutic Potential : Ongoing studies are exploring its efficacy as a therapeutic agent for diseases such as cancer and infections. Its interaction with biological targets may lead to novel treatment options.

Industry

- Material Development : The compound is being investigated for use in creating new materials, including polymers and coatings with tailored properties.

Case Studies

- Antimicrobial Efficacy Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through serial dilution methods.

- Cancer Research Application : In vitro studies showed that the compound induced apoptosis in cancer cell lines through caspase activation pathways. Further investigations are ongoing to elucidate its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its interaction with microbial cell membranes can lead to antimicrobial activity.

Comparison with Similar Compounds

Research Findings and Challenges

- Synthetic Challenges: Carboxamide derivatives (e.g., 4-[2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carbonyl]-aminobenzoic acid in ) require multi-step synthesis, limiting scalability .

- Analytical Methods : HPLC-MS/MS and GC-MS protocols () are critical for quantifying thiazolidine metabolites in biological matrices, though sensitivity varies (LOQ: 1–20 µmol L⁻¹) .

- Contradictions : Retracted studies () highlight the need for rigorous validation of pharmacological claims for thiazolidine derivatives.

Biological Activity

2-(3-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Antioxidant Activity : The compound is believed to inhibit oxidative stress by modulating enzyme activities associated with oxidative pathways. This inhibition can lead to reduced reactive oxygen species (ROS) production, thereby exerting protective effects against oxidative damage.

- Antimicrobial Activity : The compound exhibits antimicrobial properties through its interaction with microbial cell membranes, disrupting their integrity and function. This mechanism is crucial in combating both gram-positive and gram-negative bacteria .

- Antiproliferative Effects : Studies have indicated that thiazolidine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown promising activity against prostate cancer cell lines .

Antioxidant Properties

Research indicates that this compound has strong antioxidant capabilities. In a DPPH free radical scavenging assay, it demonstrated an IC50 value comparable to standard antioxidants, suggesting its potential as a natural antioxidant agent .

Antimicrobial Activity

The compound has been tested against various bacterial strains and has shown significant antimicrobial effects. Its efficacy against both gram-positive and gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent. The mechanism involves disrupting bacterial cell wall synthesis and function .

Anticancer Activity

Recent studies have illustrated the antiproliferative effects of thiazolidine derivatives on cancer cell lines. For instance, this compound was found to inhibit the growth of prostate cancer cells significantly. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance cytotoxicity against specific cancer types .

Case Studies

Toxicological Studies

While the compound shows significant biological activity, toxicological evaluations are essential for understanding its safety profile. Studies on zebrafish models indicated developmental abnormalities at higher concentrations, including pericardial edema and tail malformations. These findings suggest a need for careful dosage considerations in therapeutic applications .

Q & A

Q. What computational tools predict the binding affinity of thiazolidine derivatives to microbial targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) against MRSA penicillin-binding proteins (PBPs) or E. coli DNA gyrase identifies key interactions. MD simulations assess binding mode stability, while QSAR models correlate substituent properties with MIC values .

Notes

- The exact biological and physicochemical data for 2-(3-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid are not directly reported in the provided evidence; inferences are drawn from structural analogues.

- Retracted studies (e.g., [1,5]) were excluded per reliability guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.